molecular formula C64H56O10 B125619 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride CAS No. 156028-30-7

1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride

Cat. No. B125619
M. Wt: 985.1 g/mol
InChI Key: OIBUEAFZCMYHPY-UHFFFAOYSA-N
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Description

The compound 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride is a derivative of perylene tetracarboxylic dianhydride (PTCD), which is a class of compounds known for their vivid colors and photophysical properties. These compounds are of interest due to their potential applications in materials science, particularly in the development of dyes, pigments, and organic semiconductors.

Synthesis Analysis

The synthesis of related PTCD compounds involves Sonogashira cross-coupling reactions with different alkynes, starting from dibromo precursors. The introduction of bulky groups like triphenyl propyne (TPP) or nonbulky hexyl groups allows for facile chromatographic separation of the products . Another approach to synthesizing PTCD derivatives includes bromination of perylene-3,4,9,10-tetracarboxylic acid dianhydride, followed by purification using silica gel column chromatography . These methods provide a pathway to synthesize the tetra-tert-butylphenoxy derivative by substituting the appropriate tert-butylphenoxy groups at the 1,6,7,12 positions.

Molecular Structure Analysis

The molecular structure of PTCD derivatives is characterized by the presence of the perylene core, which can be modified with various substituents affecting the compound's planarity and, consequently, its optical properties. The introduction of substituents at the bay positions can cause a hypsochromic shift in both absorption and emission due to deformation from planarity . Density functional theory (DFT) calculations are often used to gain insight into the molecular structures and to rationalize the electronic structure and optical properties of these compounds .

Chemical Reactions Analysis

PTCD derivatives can undergo various chemical reactions, including the aforementioned Sonogashira cross-coupling and bromination. Additionally, the presence of anhydride functionalities allows for further chemical modifications, such as the attachment of various substituents at the peri and bay positions. These reactions can be tailored to synthesize unsymmetrically substituted PTCD derivatives, which are valuable for creating materials with specific properties .

Physical and Chemical Properties Analysis

PTCD derivatives exhibit high solubility in most organic solvents, and their solubility can be further enhanced by the introduction of alkyl chains of varying lengths . The optical properties, such as UV-Vis absorption and emission spectra, are significantly influenced by the nature and position of the substituents. The presence of tert-butyl groups can lead to red-shifted absorption bands and changes in fluorescence quantum yields . The thermal and mechanical properties of PTCD-based polyimides are also noteworthy, with high glass transition temperatures and good film-forming capabilities . Electrochemically, PTCD derivatives can undergo reversible redox reactions, which are of interest for electronic applications .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound can be synthesized from perylene-3,4,9,10-tetracarboxylic acid dianhydride by bromination, as demonstrated in a study by Wang Hu (2015). This process involves purification by silica gel column chromatography and detection with thin-layer chromatography (Wang Hu, 2015).

  • Characterization Approaches : Characterization of derivatives is done using ~1H-NMR, as shown in the same study by Wang Hu (2015) (Wang Hu, 2015).

Optical and Electrochemical Properties

  • Photoluminescence and Electrochromism : Choi et al. (2004) explored the electrochemical deposition of derivatives for photoluminescence and electrochromism. They found that these derivatives exhibit photoluminescence upon photoexcitation and electrochromic properties, changing colors under different voltages (Choi et al., 2004).

  • Photovoltaic Studies : Büyükekşi et al. (2017) conducted studies on water-soluble triads made from derivatives, revealing their potential in photovoltaic devices due to their redox and electrochromic properties (Büyükekşi et al., 2017).

Polymer and Material Applications

  • Polyimide Synthesis : Polyimides derived from derivatives with tert-butyl side groups exhibit low dielectric constants, high glass transition temperatures, and excellent solubility, as reported by Chern et al. (2008) (Chern et al., 2008).

  • Polyelectrolytes with Main-Chain Perylene Units : Dolfen et al. (2012) synthesized soluble polyamines with main-chain perylene units from derivatives, which have potential applications as sensor materials in electronic devices due to their environment-sensitive optical properties (Dolfen et al., 2012).

Chemical Bonding and Molecular Structures

  • Chemisorption on Metal Surfaces : Hauschild et al. (2005) demonstrated that derivatives chemisorb on Ag(111) surfaces in a nonplanar configuration, providing insights into molecular distortions and chemical bonding of large pi-conjugated molecules on metal surfaces (Hauschild et al., 2005).

  • Crystal Structures : Aksakal et al. (2018) reported the crystal structures of derivatives, highlighting the effect of bay-substitution on the π-conjugated perylene skeleton, which is crucial for understanding the thermoelectric transport properties of these materials (Aksakal et al., 2018).

Safety And Hazards

The safety symbols for this compound include GHS07, and the hazard statements include H315, H335, and H319 . Precautionary statements include P264, P280, P302+P352, P321, P332+P313, P362, P264, P280, P305+P351+P338, and P337+P313 .

properties

IUPAC Name

11,14,22,26-tetrakis(4-tert-butylphenoxy)-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H56O10/c1-61(2,3)33-13-21-37(22-14-33)69-45-29-41-49-42(58(66)73-57(41)65)31-47(71-39-25-17-35(18-26-39)63(7,8)9)53-54-48(72-40-27-19-36(20-28-40)64(10,11)12)32-44-50-43(59(67)74-60(44)68)30-46(52(56(50)54)51(45)55(49)53)70-38-23-15-34(16-24-38)62(4,5)6/h13-32H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBUEAFZCMYHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)OC5=O)OC7=CC=C(C=C7)C(C)(C)C)C8=C(C=C9C(=C38)C(=C2)C(=O)OC9=O)OC1=CC=C(C=C1)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H56O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

985.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride

CAS RN

156028-30-7
Record name 1,6,7,12-Tetra-t-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride, tech.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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